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Simocyclinone D8 - 301845-97-6

Simocyclinone D8

Catalog Number: EVT-1730874
CAS Number: 301845-97-6
Molecular Formula: C46H42ClNO18
Molecular Weight: 932.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Topoisomerase I and II inhibitor (IC50 = 100 μM). Potent DNA gyrase inhibitor. Antibiotic agent. Inhibits topoisomerase II without inducing DNA strands breaks. Shows antiproliferative effects against cancer cell lines (IC50 values are 75-125 μM for NSCLC cells).

Overview

Simocyclinone D8 is a potent antibiotic compound produced by the bacterium Streptomyces antibioticus Tü6040. It belongs to a class of compounds known as aminocoumarins and is particularly noted for its ability to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication and transcription. The biosynthetic gene cluster responsible for the production of simocyclinone D8 has been characterized, revealing insights into its synthesis and regulation.

Source

Simocyclinone D8 is derived from the Streptomyces antibioticus strain Tü6040. This strain was isolated and characterized for its ability to produce various bioactive compounds, including simocyclinone D8. The biosynthetic pathway of simocyclinone D8 involves several genes that encode enzymes necessary for its synthesis, which have been identified through genomic studies and mutational analyses .

Classification

Simocyclinone D8 is classified as an aminocoumarin antibiotic. It is structurally related to other antibiotics in this class but possesses unique features that enhance its efficacy against bacterial pathogens. Its primary mechanism of action involves the inhibition of DNA gyrase, making it a valuable candidate for combating bacterial infections .

Synthesis Analysis

Methods

The biosynthesis of simocyclinone D8 involves a complex pathway encoded by a gene cluster that has been sequenced and analyzed. Key enzymes involved include polyketide synthases and various modifying enzymes that contribute to the final structure of the compound. The entire gene cluster spans approximately 72 kilobases and includes several open reading frames that are implicated in the biosynthetic process .

Technical Details

The production of simocyclinone D8 can be optimized through fermentation conditions, including temperature, pH, and nutrient availability. High-performance liquid chromatography (HPLC) is commonly used to analyze the production levels of simocyclinone D8 during fermentation processes. Mutants deficient in specific biosynthetic genes have also been generated to study the roles of individual enzymes in the pathway .

Molecular Structure Analysis

Structure

Simocyclinone D8 has a complex molecular structure characterized by an aminocoumarin core linked to a tetraene moiety. The specific arrangement of functional groups within its structure contributes to its biological activity, particularly its interaction with DNA gyrase .

Data

The molecular formula for simocyclinone D8 is C_21H_22N_2O_6, with a molecular weight of approximately 398.41 g/mol. Structural studies using X-ray crystallography have provided detailed insights into its conformation and binding interactions with target enzymes .

Chemical Reactions Analysis

Reactions

Simocyclinone D8 undergoes various chemical reactions as part of its biosynthesis, including acylation and glycosylation processes. These reactions are catalyzed by specific enzymes encoded within the simocyclinone biosynthetic gene cluster.

Technical Details

One notable reaction involves the conversion of 7-oxo-simocyclinone into simocyclinone D8, facilitated by an NAD(P)H-dependent ketoreductase known as SimC7. This step is crucial for maintaining the antibiotic's potency against DNA gyrase .

Mechanism of Action

Process

Simocyclinone D8 inhibits DNA gyrase by binding to the enzyme and preventing it from interacting with DNA. This inhibition disrupts essential processes such as DNA replication and transcription, leading to bacterial cell death.

Data

Studies have shown that simocyclinone D8 binds to DNA gyrase in a "bent-over" conformation, which enhances its inhibitory effect. The binding affinity of simocyclinone D8 for DNA gyrase is significantly influenced by structural modifications made during its biosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

Simocyclinone D8 appears as a yellowish solid at room temperature. It has a melting point around 170–172 °C and is soluble in organic solvents such as methanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Its chemical reactivity includes potential interactions with nucleophiles due to functional groups present in its structure .

Applications

Simocyclinone D8 has significant scientific applications, primarily in microbiology and pharmacology. Its potent inhibitory action against DNA gyrase makes it a valuable tool for studying bacterial DNA replication mechanisms. Additionally, it serves as a lead compound for developing new antibiotics aimed at combating drug-resistant bacterial strains.

Biosynthesis and Discovery of Simocyclinone D8

Genomic Clusters and Enzymatic Pathways in Streptomyces antibioticus

The biosynthetic gene cluster for simocyclinone D8 (SD8) spans approximately 80.7 kb of DNA in Streptomyces antibioticus Tü6040, organized across six overlapping cosmids (1N1, 5J10, 2L16, 2P6, 4G22, and 1K3). This cluster harbors 49 open reading frames (ORFs), designated sim genes, which orchestrate the assembly of SD8’s hybrid molecular architecture [1] [2]. The enzymatic machinery integrates metabolites from three primary metabolic pools:

  • Polyketide Synthesis: A type II polyketide synthase (PKS) system (SimA1–SimA3) constructs the angucyclinone core. Downstream oxygenases (SimA6–SimA8) and cyclases (SimA4–SimA5) introduce hydroxyl groups and epoxy bridges [5] [7].
  • Aminocoumarin Formation: SimD6 (a tyrosine adenylase) and SimD5 (a coumarate ligase) activate 4-hydroxybenzoate, while SimD4 catalyzes ring amination. SimC6, a halogenase, chlorinates the coumarin at C-8 [4] [5].
  • Tetraene Linker Assembly: A modular type I PKS (SimC1ABC) synthesizes the dicarboxylic tetraene chain. Trans-acting enzymes SimC7 (a ketoreductase) and SimC4 (a dioxygenase) modify the polyketide backbone [5] [6].

Attachment of the deoxysugar D-olivose (via glycosyltransferase SimB7) and subsequent ester/amide linkages unify the angucyclic, tetraene, and aminocoumarin moieties. Gene inactivation studies confirm cluster function: disruption of simB3 (putative acyl carrier protein) or simC2 (thioesterase) abolishes SD8 production [1] [7].

Table 1: Core Enzymes in Simocyclinone D8 Biosynthesis

GeneFunctionInactivation Effect
simA1Polyketide ketosynthase (angucyclinone)No angucyclic core formation
simD5Aminocoumarin ligaseLoss of aminocoumarin attachment
simC1ABCType I PKS (tetraene linker)Truncated tetraene chain
simB7Glycosyltransferase (D-olivose)Absence of sugar moiety
simC7Ketoreductase (angucyclinone tailoring)7-oxo-SD8 accumulation (inactive) [5] [6]

Evolutionary Links to Aminocoumarin Biosynthesis

SD8’s aminocoumarin moiety shares a biogenetic lineage with classical gyrase inhibitors novobiocin and clorobiocin. Comparative genomics reveals conserved enzymology:

  • Early Pathway Homology: SimD6 and SimD5 mirror NovI/CloN5 in adenylating tyrosine, while SimD4 (aminotransferase) parallels NovH/CloN6 in coumarin ring amination [4] [7].
  • Divergent Recruitment: Unlike novobiocin’s noviosyltransferase, SD8 uses SimB7 to attach D-olivose to the angucyclinone core. This reflects evolutionary innovation in decorating hybrid scaffolds [5] [10].
  • Regulatory Conservation: The sim cluster lacks self-resistance genes (e.g., gyrB mutations in novobiocin producers), suggesting distinct resistance mechanisms. Instead, efflux pumps (SimEx) export SD8 post-biosynthesis [4] [8].

Phylogenetic analysis indicates that Streptomyces and Kitasatospora strains evolved distinct gene clusters for structurally similar simocyclinones (D8 vs. D9). Despite differing genomic organization (e.g., modular PKS vs. standalone ketosynthases for tetraene synthesis), both pathways converge to yield near-identical antibiotics, illustrating modular evolution in specialized metabolism [10].

Fermentation Optimization for Yield Enhancement

SD8 titers in wild-type S. antibioticus Tü6040 are highly sensitive to nutrient composition. Key fermentation parameters include:

  • Carbon/Nitrogen Sources: Chemically defined media with glycerol (20 mL/L) and L-glutamine (5.84 g/L) maximize SD8 yields (300 mg/L), while glucose or ammonium salts repress production [3].
  • Regulatory Engineering: Overexpressing the pathway-specific activator simReg1 (an OmpR-family response regulator) upregulates biosynthetic and efflux genes (simEx), increasing titers 5-fold. Conversely, ΔsimReg1 mutants produce no SD8 [8].
  • Heterologous Production: Expressing the entire sim cluster (75.4 kb) in Streptomyces coelicolor M1152 – a chassis devoid of competing pathways – with efflux pump simEx1 under the strong ermE promoter achieves yields of 56 mg/L, surpassing native strains [6] [8].

Table 2: Fermentation Parameters for SD8 Production

ConditionOptimized ValueSD8 Yield (mg/L)Effect on Intermediates
Carbon SourceGlycerol300↑ D8; ↓ C-series
Nitrogen SourceL-Glutamine300↑ D8; ↓ B-series
Efflux OverexpressionsimEx1 (pIJ10480)56*Enhanced export; reduced toxicity
Regulator OverexpressionsimReg1 (pSsimR1-1)150Coordinated biosynthetic activation
* Heterologous production in S. coelicolor [3] [6] [8]

Late-stage biotransformations further enhance yields: feeding novobiocin’s aminocoumarin to a simD5 mutant generates a novel hybrid antibiotic, confirming the promiscuity of attachment enzymes [7].

Properties

CAS Number

301845-97-6

Product Name

Simocyclinone D8

IUPAC Name

[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate

Molecular Formula

C46H42ClNO18

Molecular Weight

932.3 g/mol

InChI

InChI=1S/C46H42ClNO18/c1-20-16-29(51)45(61)43(60,18-20)19-30(52)44-41(58)33-24(40(57)46(44,45)66-44)13-12-23(36(33)55)27-17-28(38(21(2)62-27)63-22(3)49)64-32(54)11-9-7-5-4-6-8-10-31(53)48-35-37(56)25-14-15-26(50)34(47)39(25)65-42(35)59/h4-16,21,27-28,30,38,41,50,52,55-56,58,60-61H,17-19H2,1-3H3,(H,48,53)/b6-4+,7-5+,10-8+,11-9+/t21-,27-,28-,30?,38-,41?,43?,44?,45?,46?/m1/s1

InChI Key

PLEGMCYXNQPJNV-TYXWGSLYSA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C

Synonyms

simocyclinone D8

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)/C=C/C=C/C=C/C=C/C(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C

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